Polyisobutylene

Description

Structure

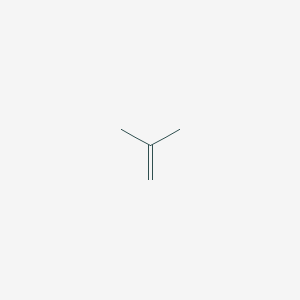

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTUBCCKSQIDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8, Array | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18923-87-0, 15220-85-6, 9003-27-4, 7756-94-7, 42278-27-3, 9003-27-4 (Parent) | |

| Record name | 1-Propene, 2-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18923-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15220-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyisobutylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7756-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, pentamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42278-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, homopolymer, chlorinated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020748 | |

| Record name | Isobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutylene is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its own vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak can either be a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used in the production of isooctane, a high octane aviation gasoline., Colorless liquid or gas with odor of coal gas; [Hawley] Compressed gas with an unpleasant odor; [MSDSonline] Boiling point = -6.9 deg C; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

19.6 °F at 760 mmHg (NTP, 1992), -7.0 °C, -6.9 °C | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-105 °F (NTP, 1992), -76 °C, -80 °C (-112 °F) - closed cup, -105 °F (-76 °C), -76.1 °C c.c. | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), In water, 263 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, sulfuric acid, Soluble in organic solvents, Solubility in water, g/100ml at 20 °C: 0.03 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.59 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.589 g/cu cm at 25 °C (p >1 atm), Density: 0.6 at 20 °C, Relative density (water = 1): 0.59 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.94 (Air = 1), Relative vapor density (air = 1): 1.94 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at -157.2 °F ; 5 mmHg at -141.7 °F (NTP, 1992), 2,308 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 257 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless gas, Colorless volatile liquid or easily liquefied gas | |

CAS No. |

115-11-7, 68037-14-9 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-methyl-, homopolymer, chlorinated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA2LMR467H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-220.5 °F (NTP, 1992), -140.7 °C, -140.3 °C | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

"Polyisobutylene synthesis mechanism for beginners"

An In-depth Technical Guide to the Polyisobutylene Synthesis Mechanism

Introduction

This compound (PIB) is a synthetic polymer, a type of elastomer, produced from the monomer isobutylene (B52900).[1][2] Belonging to the polyolefin class, its structure consists of a long chain of repeating isobutylene units.[3] The synthesis of PIB is primarily achieved through cationic polymerization, a method that employs positively charged ions (carbocations) to build the polymer chain from isobutylene monomers.[3][4][5] This process is crucial in the world of synthetic polymers due to its ability to produce a wide range of molecular weights, from viscous liquids to rubbery solids, making PIB a versatile material used in adhesives, sealants, lubricants, and as a fuel additive.[1][6][7]

The control over the polymerization process allows for the tailoring of PIB's properties.[5] Key factors influencing the final polymer include the choice of initiator and co-initiator, solvent polarity, and reaction temperature.[4][5] Notably, the reaction is often conducted at very low temperatures, sometimes as low as -100°C, to manage the highly exothermic and rapid nature of the reaction.[2][7] This guide provides a detailed examination of the core mechanisms of this compound synthesis, experimental protocols, and key quantitative data for researchers and professionals in drug development and materials science.

Core Mechanism: Cationic Polymerization of Isobutylene

The synthesis of this compound is a classic example of cationic polymerization, which proceeds in several distinct stages: initiation, propagation, chain transfer, and termination.[8][9]

Initiation

The initiation stage involves the formation of a carbocation from the isobutylene monomer. This is typically achieved using an initiating system composed of an initiator (a cation source or cationogen) and a co-initiator, which is usually a Lewis acid.[6][8][9]

Common Lewis acid co-initiators include boron trifluoride (BF₃), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄).[4][5] The initiator can be a Brønsted acid or, more commonly, a substance that can generate a carbocation, such as water, an alcohol, or an organic halide.[4][10] For instance, water can act as an initiator by reacting with a Lewis acid like AlCl₃ to form a complex acid, H⁺[AlCl₃OH]⁻, which then protonates an isobutylene monomer to create a tert-butyl carbocation.[5][6]

Caption: Initiation of isobutylene polymerization.

Propagation

Once the initial carbocation is formed, the propagation phase begins. This is the chain-growth step where isobutylene monomers are sequentially added to the positively charged end of the growing polymer chain.[4][5] Each addition regenerates the carbocation at the new chain end, allowing for the continuation of the polymerization process. This step is highly exothermic and proceeds very rapidly. The molecular weight of the final polymer is determined by the number of monomer units added during this stage.

Caption: Propagation step in this compound synthesis.

Chain Transfer

Chain transfer is a critical process that limits the molecular weight of the polymer and introduces specific end-groups.[4][9] In this reaction, the carbocation at the end of a growing chain is transferred to another species, such as a monomer, solvent, or a specific chain transfer agent.[5][6] This terminates the growth of the current polymer chain but simultaneously creates a new carbocation, which can then initiate the growth of a new chain.

A common chain transfer reaction involves the abstraction of a proton from the growing chain by a monomer. This results in a terminated polymer chain with a double bond (typically an exo-olefin end-group) and a new tert-butyl carbocation that starts a new polymer chain.[9] This process is particularly important in the synthesis of highly reactive this compound (HRPIB), which is valued for its terminal double bond functionality.[6]

Caption: Chain transfer to monomer during polymerization.

Termination

Termination is the final step that irreversibly deactivates the growing polymer chain, ending the polymerization process. This can occur in several ways. One common mechanism is "ion-pair collapse," where an anionic fragment from the counter-ion (e.g., [AlCl₃OH]⁻) combines with the carbocationic chain end.[4][9] For example, if a halide-containing Lewis acid is used, the chain end may be capped with a halogen atom, forming a tertiary chloride end-group.[11] Another possibility is the recombination of two growing polymer chains, although this is less common in cationic polymerization.[4]

Caption: Termination via ion-pair collapse.

Experimental Protocols

The synthesis of this compound requires careful control of reaction conditions to achieve the desired molecular weight and structure. Below is a generalized protocol for the cationic polymerization of isobutylene in a laboratory setting.

Materials and Setup:

-

Reactor: A multi-necked, jacketed glass reactor (e.g., 500 mL resin kettle) equipped with a mechanical stirrer, a gas inlet/outlet, a thermometer, and a port for reagent addition.[12]

-

Atmosphere: The entire system must be maintained under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can act as an uncontrolled initiator.[12]

-

Temperature Control: A cooling bath (e.g., dry ice/heptane or a cryostat) is required to maintain low reaction temperatures, typically between -10°C and -100°C.[7][11]

-

Reagents:

-

Monomer: Purified isobutylene (condensed as a liquid at low temperatures).[12]

-

Solvent: A dry, inert solvent. Common choices include halogenated hydrocarbons like methyl chloride (CH₃Cl) or dichloromethane (B109758) (CH₂Cl₂), or non-polar solvents like hexane.[10][12]

-

Initiating System: An initiator (e.g., tert-butyl chloride, t-BuCl) and a co-initiator (e.g., TiCl₄ or BCl₃).[12][13]

-

General Procedure:

-

Reactor Preparation: The reactor is thoroughly dried and purged with a dry inert gas.

-

Reagent Charging: The solvent and initiator are charged into the reactor. The solution is then cooled to the desired reaction temperature (e.g., -65°C) while stirring.[12]

-

Monomer Addition: The required amount of pre-cooled, liquefied isobutylene is transferred into the reactor via cannulation under inert gas pressure.[12]

-

Initiation of Polymerization: The co-initiator (Lewis acid) is slowly added to the stirred solution to initiate the polymerization.[12] The reaction is often accompanied by a noticeable exotherm, which must be controlled by the cooling bath.[13]

-

Reaction Monitoring: The progress of the polymerization can be monitored by techniques such as real-time mid-infrared ATR-FTIR spectroscopy, which tracks the disappearance of the monomer's characteristic absorption band (e.g., at 887 cm⁻¹ for the CH₂ wag of isobutylene).[13]

-

Quenching: After the desired reaction time or monomer conversion is reached, the polymerization is terminated by adding a quenching agent, such as pre-chilled methanol.

-

Polymer Isolation: The polymer is isolated by precipitating it in a non-solvent (like methanol), followed by filtration, washing, and drying under vacuum.

Quantitative Data

The properties of the synthesized this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies, illustrating the influence of different initiating systems and conditions on the final polymer.

Table 1: Effect of Initiating System on PIB Properties

| Initiator System | Co-initiator | Temperature (°C) | Molecular Weight (Mₙ, g/mol ) | Polydispersity (Đ) | Reference |

|---|---|---|---|---|---|

| Cumyl Acetate | BCl₃ | -10 to -50 | Varies with monomer addition | ~1.1 | [10][11] |

| t-Bu-m-DCC | TiCl₄ | -80 | Up to 52,000 | < 1.3 | [14] |

| Dicumyl Chloride | TiCl₄ / Pyridine | Varies | Controlled | Low | [15] |

| H₂O / FeCl₃ | Dialkyl Ether | -20 to +20 | 3,900 - 47,300 | Varies |[11] |

Table 2: Influence of AlCl₃-Ether Complexes on Highly Reactive PIB (HRPIB) Synthesis

| Ether Component | Temperature (°C) | Monomer Conversion (%) | Exo-Olefin Content (%) | Molecular Weight (Mₙ, g/mol ) | Reference |

|---|---|---|---|---|---|

| Bu₂O | 0 | >85 | 89 - 94 | 1,000 - 10,000 | [6] |

| iPr₂O | 0 | Lower Activity | Lower | Varies | [6] |

| Et₂O | Varies | ~89 | 60 - 75 | Varies |[16] |

These tables demonstrate that by carefully selecting the initiator, co-initiator, and reaction temperature, it is possible to control the molecular weight, narrow the molecular weight distribution (lower Đ), and maximize the content of reactive exo-olefin end-groups, which is crucial for subsequent functionalization of the polymer.[6]

References

- 1. cenwaypib.com [cenwaypib.com]

- 2. fmri-materials-college.eng.usf.edu [fmri-materials-college.eng.usf.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Polybutene, this compound, and beyond: a comprehensive review of synthesis to sustainability - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00392J [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. What is this compound? Where does this compound Come from? [mrsilicone.co.in]

- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 9. Recent advances in catalytic chain transfer polymerization of isobutylene: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01945C [pubs.rsc.org]

- 10. Living cationic polymerization - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Degradation Pathway of Polyisobutylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyisobutylene (PIB) is a synthetic elastomer valued for its excellent chemical resistance, biocompatibility, and low gas permeability. These properties have led to its use in a variety of applications, including as a component in pharmaceutical formulations, such as pressure-sensitive adhesives for transdermal patches and as a modifier for drug release matrices. Understanding the thermal stability and degradation pathway of PIB is critical for ensuring the safety, efficacy, and stability of these drug products, particularly during manufacturing, storage, and application. This technical guide provides a comprehensive overview of the thermal degradation of PIB, including the underlying mechanisms, degradation products, and the analytical techniques used for its characterization.

Core Degradation Mechanisms

The thermal degradation of this compound in an inert atmosphere is a complex free-radical process that primarily involves the breaking of the polymer's carbon-carbon backbone.[1] The degradation is highly dependent on factors such as temperature and the molecular weight of the polymer.[1] The principal mechanisms governing this process are random scission and depropagation (also referred to as unzipping).[2][3][4]

-

Random Scission: This process involves the random cleavage of C-C bonds within the polymer backbone, which is often the rate-determining step.[1][2][5] This homolytic cleavage results in the formation of two macroradicals.[1][5] This leads to a rapid decrease in the average molecular weight of the polymer with minimal formation of the monomer in the initial stages.[3][6]

-

Depropagation (Unzipping): Following initiation by random scission, the resulting macroradicals can undergo depropagation, where monomer units (isobutylene) are successively eliminated from the radical chain end.[3][4] This process is essentially the reverse of polymerization.

-

Intramolecular Radical Transfer: This mechanism involves the transfer of a radical to another position within the same polymer chain. Subsequent decomposition of the newly formed radical can lead to the formation of a variety of degradation products, including dimers, trimers, and other higher oligomers.[7]

The interplay of these mechanisms dictates the distribution of the degradation products.

Visualization of Degradation Pathways

The following diagrams illustrate the key steps in the thermal degradation of this compound.

Caption: Primary thermal degradation pathways of this compound.

Quantitative Analysis of Degradation Products

The distribution of volatile products from the thermal degradation of PIB is highly dependent on the pyrolysis temperature. The primary product is the isobutylene (B52900) monomer, with significant amounts of higher oligomers also being formed.

| Product | Typical Yield (% of total volatiles) at 400°C | Formation Mechanism |

| Isobutylene (Monomer) | ~20-80% | Depropagation |

| Dimers (e.g., 2,4,4-trimethyl-1-pentene) | Varies | Intramolecular Transfer |

| Trimers and Higher Oligomers | Varies | Intramolecular Transfer |

Table 1: Typical distribution of volatile products from the pyrolysis of this compound at 400°C.[1]

The following table presents a more detailed analysis of the volatile decomposition products of this compound at different pyrolysis temperatures.

| Product | Weight % at 325°C | Weight % at 345°C | Weight % at 365°C |

| Methane | 0.08 | 0.12 | 0.18 |

| Ethane + Ethene | 0.03 | 0.05 | 0.08 |

| Propane | 0.02 | 0.03 | 0.05 |

| Propene | 0.30 | 0.45 | 0.65 |

| Isobutane | 0.05 | 0.08 | 0.12 |

| n-Butane | 0.01 | 0.02 | 0.03 |

| Isobutylene (Monomer) | 20.5 | 22.1 | 23.8 |

| 2-Methyl-1-butene | 0.15 | 0.20 | 0.25 |

| 2,4,4-Trimethyl-1-pentene (Dimer) | 15.2 | 14.8 | 14.5 |

| 2,4,4-Trimethyl-2-pentene (Dimer) | 5.1 | 4.9 | 4.7 |

| Trimers | 12.8 | 12.1 | 11.5 |

| Tetramers | 10.2 | 9.5 | 8.9 |

| Pentamers | 8.1 | 7.5 | 7.0 |

| Other hydrocarbons | 27.41 | 28.07 | 28.24 |

Table 2: Main volatile decomposition products of this compound at different pyrolysis temperatures.[7]

Kinetic Parameters of Thermal Degradation

The thermal stability of a polymer can be quantified by its activation energy (Ea) of degradation. A higher activation energy indicates greater thermal stability. The activation energy for the thermal degradation of this compound has been determined by various researchers under different conditions.

| Activation Energy (Ea) | Method | Conditions | Reference |

| 206 ± 1 kJ/mol | Factor-jump thermogravimetry | 365 to 405°C in N2 | [8] |

| 218 ± 2 kJ/mol | Factor-jump thermogravimetry | 365 to 405°C in N2 (5 mm Hg) | [8] |

| 238 ± 13 kJ/mol | Factor-jump thermogravimetry | Vacuum | [8] |

| 52 kcal/mol (~218 kJ/mol) | Not specified | Not specified | [6] |

| 41 kcal/mol (~172 kJ/mol) | Rate of degradation measurement | Not specified | [6] |

| 85-87 kJ/mol | Thermo-oxidation (FTIR) | > 70°C | [8] |

| 49 kJ/mol | Thermo-oxidation (FTIR) | < 70°C | [8] |

Table 3: Activation energies for the thermal degradation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal degradation of this compound are provided below.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][10]

Objective: To determine the onset temperature of degradation, the temperature of maximum degradation rate, and the residual mass of this compound.

Instrumentation:

-

Thermogravimetric Analyzer with a high-precision microbalance.[9]

-

Sample pans (e.g., platinum or alumina).

-

Gas delivery system for inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.[9]

Procedure:

-

Sample Preparation: Place a small, representative sample of this compound (typically 5-10 mg) into a clean, tared TGA pan.[11][12]

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the system with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to establish an inert atmosphere.[12]

-

-

Thermal Program:

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss.

-

Determine the onset temperature of degradation, typically defined as the temperature at which 5% mass loss occurs.

-

Caption: Experimental workflow for Thermogravimetric Analysis of PIB.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful analytical technique used to identify the volatile and semi-volatile products of polymer degradation. The polymer is rapidly heated to a high temperature in the absence of oxygen (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify and semi-quantify the degradation products of this compound at a specific temperature.

Instrumentation:

-

Pyrolyzer (e.g., filament or furnace type) coupled to a Gas Chromatograph-Mass Spectrometer (GC/MS).

-

GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Mass Spectrometer (e.g., quadrupole).

Procedure:

-

Sample Preparation: Place a small amount of the this compound sample (typically 50-200 µg) into a pyrolysis sample holder (e.g., a quartz tube or a metal cup).

-

Pyrolysis:

-

Insert the sample holder into the pyrolyzer.

-

Rapidly heat the sample to the desired pyrolysis temperature (e.g., 400°C, 600°C, or 700°C) and hold for a short period (e.g., 10-20 seconds).[13]

-

-

Gas Chromatography:

-

The volatile pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column.

-

Separate the components using a temperature program. A typical program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 300°C at a rate of 10°C/min.

-

Hold at 300°C for 10 minutes.

-

-

-

Mass Spectrometry:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio.

-

-

Data Analysis:

-

Identify the individual components by comparing their mass spectra to a library of known compounds (e.g., NIST library).

-

The peak area in the chromatogram is proportional to the amount of each component, allowing for semi-quantitative analysis.

-

Caption: Experimental workflow for Py-GC/MS analysis of PIB.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to study thermal transitions such as glass transition, melting, and crystallization, and can also provide information on the heat of reaction for degradation processes.[14][15]

Objective: To determine the glass transition temperature (Tg) of this compound and to study the energetics of its thermal degradation.

Instrumentation:

-

Differential Scanning Calorimeter.

-

Sample pans (e.g., aluminum) and lids.

-

Gas delivery system for an inert atmosphere.

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a DSC pan and seal it with a lid.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas like nitrogen.

-

-

Thermal Program (for Tg determination):

-

Cool the sample to a temperature well below the expected Tg (e.g., -100°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the Tg.[16]

-

-

Thermal Program (for degradation analysis):

-

Heat the sample at a constant rate (e.g., 10°C/min) through the degradation temperature range determined by TGA.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

For Tg, identify the midpoint of the step change in the heat flow curve.

-

For degradation, the exothermic or endothermic nature of the process can be observed, and the area under the peak can be integrated to determine the enthalpy of degradation.

-

Caption: Experimental workflow for Differential Scanning Calorimetry of PIB.

Conclusion

A thorough understanding of the thermal degradation pathway of this compound is essential for its effective and safe use in pharmaceutical and other high-performance applications. The degradation proceeds primarily through a free-radical mechanism involving random scission and depropagation, yielding isobutylene monomer and a series of oligomers. The distribution of these products and the overall thermal stability are highly dependent on temperature. The analytical techniques of TGA, Py-GC/MS, and DSC provide a comprehensive toolkit for characterizing the thermal behavior of PIB, enabling researchers and drug development professionals to ensure product quality, stability, and safety.

References

- 1. mdpi.com [mdpi.com]

- 2. analytix.co.uk [analytix.co.uk]

- 3. Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Degradation of Fractionated High and Low Molecular Weight this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 8. researchgate.net [researchgate.net]

- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. analytix.co.uk [analytix.co.uk]

- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 15. azom.com [azom.com]

- 16. polymersource.ca [polymersource.ca]

"introduction to polyisobutylene chemical structure"

An In-depth Technical Guide to the Chemical Structure of Polyisobutylene

Introduction

This compound (PIB) is a synthetic polymer belonging to the polyolefin class, produced from the polymerization of the monomer isobutylene (B52900).[1][2] It is a versatile elastomer known for its unique properties, including excellent chemical resistance, high gas impermeability, and biocompatibility.[3][4] Structurally, it is a saturated hydrocarbon, which contributes to its chemical inertness and stability.[2] The polymer's physical state is highly dependent on its molecular weight, ranging from a viscous liquid for low molecular weight grades to a rubber-like solid for high molecular weight variants.[2][5]

Chemical Structure

The fundamental building block of this compound is the isobutylene monomer, also known as 2-methylpropene. The chemical structure of PIB is characterized by a long-chain hydrocarbon backbone with repeating isobutylene units.[2] A key feature of this structure is the presence of two methyl groups attached to every other carbon atom in the polymer chain.[2][6][7] This steric hindrance from the bulky methyl groups significantly influences the polymer's properties. The general chemical formula for this compound is (C₄H₈)n.[6]

Caption: Chemical structure of the isobutylene monomer and the PIB repeating unit.

Synthesis of this compound

The primary industrial method for synthesizing this compound is cationic polymerization of the isobutylene monomer.[1][2][8][9] This process is typically initiated by a strong Brønsted or Lewis acid catalyst.[6][10][11] The reaction is highly exothermic and requires low temperatures, often around -100°C, to control the polymerization rate and achieve high molecular weights.[9]

The synthesis involves three main steps:

-

Initiation: A catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), reacts with a co-catalyst (often trace amounts of water) to form a complex that generates a carbocation.[1][12] This carbocation then attacks the double bond of an isobutylene monomer, initiating the polymer chain.[1]

-

Propagation: The newly formed carbocationic chain end reacts with subsequent isobutylene monomers, rapidly extending the polymer chain.[1][12]

-

Termination: The chain growth is terminated through various mechanisms, such as chain transfer to a monomer or another agent, which determines the final structure of the polymer's end groups.[12]

The molecular weight of the resulting PIB can be precisely controlled by adjusting reaction conditions like temperature, catalyst concentration, and the choice of solvent.[2][12]

Caption: Workflow of cationic polymerization for this compound synthesis.

Physicochemical Properties

The properties of this compound are directly linked to its molecular structure and weight.[5] It is chemically stable and resistant to degradation by acids and alkalis.[2] Its saturated hydrocarbon nature makes it non-polar and hydrophobic.[8][13]

Quantitative Data Summary

| Property | Value Range | Notes |

| Molecular Weight (Mn) | Low: ~500 g/mol [10] Medium: 20,000 - 100,000 g/mol [10][14] High: >100,000 g/mol [2][14] | Determines physical state from liquid to solid. |

| Glass Transition Temp. (Tg) | -60°C to -75°C[5][8] | Contributes to its flexibility at low temperatures. |

| Density | ~0.92 g/cm³ | --- |

| Gas Permeability | Very Low | The tightly packed chains create an effective gas barrier.[2][15] |

| Water Absorption | Very Low | Highly hydrophobic nature.[5][15] |

Experimental Protocols

General Protocol for Cationic Polymerization of Isobutylene

This protocol describes a generalized laboratory-scale synthesis of this compound.

1. Materials and Setup:

-

Monomer: High-purity isobutylene.

-

Catalyst System: A Lewis acid such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄).[11][12]

-

Co-initiator: A proton source, often trace amounts of water or an alcohol.

-

Solvent: A moderately polar solvent like methanol (B129727) or acetone (B3395972) to stabilize cationic species.[11]

-

Reaction Vessel: A cooled reactor capable of maintaining temperatures between -30°C and -100°C.[9][14] The system must be inert, typically under a nitrogen or argon atmosphere, to prevent side reactions.

2. Procedure:

-

Purification: The isobutylene monomer and solvent are purified to remove any impurities that could interfere with the polymerization.[1]

-

Cooling: The reaction vessel containing the solvent and monomer is cooled to the target temperature (e.g., -40°C).[14]

-

Initiation: The catalyst (e.g., AlCl₃) is introduced into the cooled monomer-solvent mixture.[1] The catalyst interacts with the co-initiator, forming the initiating carbocationic species.

-

Polymerization: The polymerization proceeds as the carbocationic chain ends propagate by adding more monomer units. The reaction is typically rapid.

-

Termination: The reaction is quenched by adding a substance like methanol, which terminates the growing polymer chains.

-

Purification: The resulting polymer is isolated and purified to remove residual catalyst and unreacted monomer.

3. Characterization:

-

Molecular Weight: Determined using Gel Permeation Chromatography (GPC).

-

Thermal Properties: Glass transition temperature (Tg) is measured using Differential Scanning Calorimetry (DSC).

-

Structure: Chemical structure and end-group analysis can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Applications in Drug Development

The unique properties of PIB make it a valuable material in the pharmaceutical and medical fields.[13]

-

Drug Delivery Systems: PIB is widely used in controlled-release drug delivery devices.[16] Its low water solubility and excellent chemical stability make it an ideal matrix for encapsulating drugs.[16] In transdermal patches, PIB serves as a pressure-sensitive adhesive that adheres to the skin and acts as a drug reservoir, allowing for slow, continuous drug release.[16] This avoids first-pass metabolism in the liver and improves patient compliance.[16]

-

Medical Adhesives: PIB-based adhesives are biocompatible and exhibit good adhesion to skin, making them suitable for attaching medical devices and for wound closure applications.[3][16] They are often formulated by blending high and low molecular weight PIBs to achieve the desired tackiness and cohesive strength.[17]

-

Medical Packaging and Implants: The excellent barrier properties of PIB protect sensitive medical products like drugs and vaccines from moisture and oxygen, extending their shelf life.[3] It is also used in implantable drug delivery systems, where a PIB matrix provides sustained, localized drug release, maximizing therapeutic effects while minimizing systemic toxicity.[16]

-

Biomaterials: Due to its excellent tissue and blood compatibility, PIB is used in applications like drug-eluting coatings for coronary stents.[4]

References

- 1. cenwaypib.com [cenwaypib.com]

- 2. youtube.com [youtube.com]

- 3. cenwaypib.com [cenwaypib.com]

- 4. This compound—New Opportunities for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 9003-27-4 [chemicalbook.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. What Are The Property of this compound [qixitd.com]

- 8. This compound: Properties, Uses, and Chemical Structures | Comprehensive Guide [mrsilicone.co.in]

- 9. fmri-materials-college.eng.usf.edu [fmri-materials-college.eng.usf.edu]

- 10. Polyisobutene - Wikipedia [en.wikipedia.org]

- 11. Polybutene, this compound, and beyond: a comprehensive review of synthesis to sustainability - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00392J [pubs.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. cnlubricantadditive.com [cnlubricantadditive.com]

- 14. Synthesis of high molecular weight this compound and relevant ionic elastomer - American Chemical Society [acs.digitellinc.com]

- 15. specialchem.com [specialchem.com]

- 16. cenwaypib.com [cenwaypib.com]

- 17. US5508038A - this compound adhesives for transdermal devices - Google Patents [patents.google.com]

Unveiling the Viscoelastic Nature of Polyisobutylene: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the viscoelastic properties of polyisobutylene (PIB), a key polymer in pharmaceutical and medical applications. This guide provides a comprehensive overview of its mechanical behavior, detailed experimental protocols for its characterization, and a summary of key quantitative data to aid in formulation and development.

This compound (PIB) is a synthetic elastomer renowned for its excellent chemical stability, biocompatibility, and low gas permeability.[1][2][3] Its unique viscoelastic properties make it a versatile material in the pharmaceutical industry, particularly in the formulation of transdermal patches, sustained-release oral formulations, and as a viscosity modifier.[1][4] Understanding and characterizing the viscoelastic behavior of PIB is paramount for controlling drug release kinetics, ensuring optimal adhesion to biological surfaces, and predicting the long-term performance of drug delivery systems.[1][5]

This technical guide delves into the core viscoelastic properties of this compound, offering researchers, scientists, and drug development professionals a practical resource for its evaluation. We present a compilation of quantitative data from various studies, detailed methodologies for key experimental techniques, and a visual representation of the characterization workflow.

Core Viscoelastic Properties of this compound

The viscoelasticity of a material describes its ability to exhibit both viscous (fluid-like) and elastic (solid-like) characteristics when subjected to deformation. For this compound, these properties are highly dependent on molecular weight, temperature, and the frequency or timescale of the applied stress or strain.[6][7]

Key parameters used to define the viscoelastic behavior of PIB include:

-

Storage Modulus (G' or E'): Represents the elastic component of the material's response. A higher storage modulus indicates a greater ability to store energy and recover its original shape after deformation. For PIB, the storage modulus generally decreases with increasing temperature and increases with increasing frequency.[7]

-

Loss Modulus (G'' or E''): Represents the viscous component of the material's response. It quantifies the energy dissipated as heat during deformation. The loss modulus of PIB also varies with temperature and frequency, often exhibiting a peak at the glass transition temperature.[7]

-

Tan Delta (δ): The ratio of the loss modulus to the storage modulus (G''/G'). It is a measure of the material's damping ability, or its capacity to dissipate energy. A high tan delta signifies a material with a significant viscous response. The peak of the tan delta curve is often used to determine the glass transition temperature.[8]

-

Stress Relaxation: This phenomenon is observed when a material is held at a constant strain. The stress required to maintain that strain decreases over time as the polymer chains rearrange. The rate of stress relaxation is a critical factor in applications requiring sustained pressure or adhesion.[6][9]

Quantitative Data on Viscoelastic Properties

The following tables summarize key viscoelastic parameters for this compound under various experimental conditions, compiled from the cited literature. These values provide a comparative basis for formulation development and material selection.

| Molecular Weight ( g/mol ) | Temperature (°C) | Frequency (Hz) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan Delta (δ) | Reference |

| 1.35 x 10⁶ | -44.6 | 30 - 5000 | Varies | Varies | Exhibits a broad maximum of 1.7 between -10°C and -5°C | [10][11] |

| Not Specified | 20 | Not Specified | Varies with frequency | Varies with frequency | Not Specified | [7] |

| Not Specified | 130 | 10% strain amplitude | Varies with frequency | Varies with frequency | Not Specified | [12] |

| Not Specified | 20 to 180 | Not Specified | Decreases with increasing temperature | Decreases with increasing temperature | Peaks around 83-85°C for untreated samples | [8] |

Table 1: Dynamic Mechanical Properties of this compound.

| Molecular Weight ( g/mol ) | Temperature (°C) | Elongation | Observations | Reference |

| 6.65 x 10⁵ - 1.42 x 10⁶ | 30 - 100 | Varies | Shape of relaxation curve is independent of elongation at low elongations. Activation energy for relaxation is approximately 15.4 kcal/mol. | [6] |

| Not Specified | Not Specified | Up to 0.5 shear strain | Small deviations from constancy of entanglement density observed at higher strains. | [9] |

Table 2: Stress Relaxation Behavior of this compound.

Experimental Protocols for Viscoelastic Characterization

Accurate and reproducible characterization of PIB's viscoelastic properties is essential. The following sections detail the methodologies for the most common experimental techniques.

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis is a powerful technique for measuring the viscoelastic properties of polymers as a function of temperature, time, and frequency.[13]

Objective: To determine the storage modulus (G'), loss modulus (G''), and tan delta (δ) of this compound over a range of temperatures and frequencies.

Methodology:

-

Sample Preparation: Prepare a sample of this compound with well-defined dimensions (e.g., rectangular for tensile mode, cylindrical for compression or shear mode). Ensure the sample is free of voids and surface defects. For adhesion to parallel plates, pre-washing the plates with a dilute solution of PIB in a suitable solvent (e.g., benzene) followed by drying can improve sample integrity at large strains.[9]

-

Instrument Setup:

-

Select the appropriate measurement geometry (e.g., parallel plate, cone-and-plate, tensile).

-

Mount the sample in the DMA instrument, ensuring good contact and proper clamping.

-

Set the initial temperature and frequency.

-

-

Experimental Procedure:

-

Apply a sinusoidal strain or stress to the sample at a specified frequency. The applied deformation should be within the linear viscoelastic region of the material.

-

Measure the resulting stress or strain and the phase lag between the input and output signals.

-

Ramp the temperature at a controlled rate while continuously measuring the viscoelastic properties at one or more frequencies. Alternatively, perform frequency sweeps at various isothermal temperatures.

-

-

Data Analysis:

-

The instrument software calculates the storage modulus (G'), loss modulus (G''), and tan delta (δ) from the measured data.

-

Plot these parameters as a function of temperature or frequency to generate viscoelastic spectra.

-

The glass transition temperature (Tg) can be identified as the peak in the tan delta curve or a significant drop in the storage modulus.

-

Rheometry

Rheometers are used to measure the flow and deformation of materials. For this compound, both rotational and capillary rheometers are employed to characterize its viscoelastic behavior.

Objective: To measure the shear viscosity, storage modulus (G'), and loss modulus (G'') of this compound melts or solutions.

Methodology (Rotational Rheometry - Cone-and-Plate): [14]

-

Sample Loading: Place a small amount of the this compound sample onto the lower plate of the rheometer. Lower the upper cone to the desired gap setting, ensuring the sample completely fills the gap. Trim any excess material.

-

Temperature Equilibration: Set the desired temperature and allow the sample to equilibrate.

-

Oscillatory Shear Measurement:

-

Apply a small-amplitude oscillatory shear strain to the sample over a range of frequencies.

-

Measure the resulting shear stress and the phase angle between the stress and strain.

-

The software calculates G' and G'' as a function of frequency.

-

-

Steady Shear Measurement:

-

Apply a constant shear rate and measure the resulting steady-state shear stress to determine the shear viscosity.

-

Methodology (Capillary Rheometry): [12]

-

Sample Loading: Load the this compound sample into the barrel of the capillary rheometer.

-

Temperature Equilibration: Heat the barrel to the desired test temperature and allow the sample to reach thermal equilibrium.

-

Extrusion: Force the molten polymer through a capillary die of known dimensions using a piston moving at a constant velocity.

-

Data Acquisition: Measure the pressure drop across the die and the volumetric flow rate.

-

Data Analysis: Calculate the shear stress at the wall and the apparent shear rate. Corrections for end effects (Bagley correction) and the non-parabolic velocity profile (Rabinowitsch correction) are necessary to obtain the true shear viscosity as a function of shear rate.[12]

Stress Relaxation Testing

Stress relaxation tests provide insight into the time-dependent behavior of this compound.[15]

Objective: To measure the decay of stress in a this compound sample held at a constant strain.

Methodology:

-

Sample Preparation: Prepare a sample of PIB with uniform cross-section.

-

Instrument Setup: Mount the sample in a universal testing machine or a dedicated stress relaxation apparatus equipped with a load cell and displacement transducer.

-

Experimental Procedure:

-

Rapidly apply a predetermined strain to the sample.

-

Hold the strain constant and record the stress as a function of time. The test can be performed at various temperatures by using a temperature-controlled chamber.

-

-

Data Analysis:

-

Plot the stress versus time on a logarithmic or semi-logarithmic scale.

-

The resulting curve shows the stress relaxation modulus, G(t), which is the time-dependent stress divided by the constant strain.

-

From this data, a spectrum of relaxation times can be determined, which reflects the different molecular relaxation processes occurring in the polymer.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive viscoelastic characterization of this compound.

Caption: Workflow for Viscoelastic Characterization of this compound.

Conclusion

The viscoelastic properties of this compound are fundamental to its successful application in the pharmaceutical and medical fields. A thorough understanding and precise measurement of these properties are critical for designing and developing effective drug delivery systems. This guide provides a foundational understanding, a compilation of relevant data, and detailed experimental protocols to assist researchers and drug development professionals in their exploration and utilization of this versatile polymer. The presented workflow and methodologies offer a systematic approach to characterizing PIB, enabling the optimization of formulations and the prediction of in-vivo performance.

References

- 1. cenwaypib.com [cenwaypib.com]

- 2. polymerphysics.net [polymerphysics.net]

- 3. polysciences.com [polysciences.com]

- 4. mvm.kit.edu [mvm.kit.edu]

- 5. Effect of Relaxation Properties on the Bonding Durability of this compound Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Long-Term Viscoelastic Behavior of this compound Sealants before and after Thermal Stabilization [mdpi.com]

- 8. Long-Term Viscoelastic Behavior of this compound Sealants before and after Thermal Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. scispace.com [scispace.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. eag.com [eag.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. smithers.com [smithers.com]

Characterization of Polyisobutylene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles and techniques for the characterization of polyisobutylene (PIB), a versatile polymer with wide-ranging applications in the pharmaceutical and medical device industries. From determining molecular weight to elucidating chemical structure and thermal properties, this document outlines the core analytical methodologies essential for quality control, product development, and regulatory compliance.

Molecular Weight and Distribution Analysis: Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC)